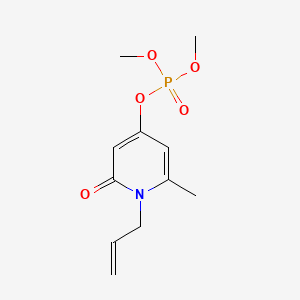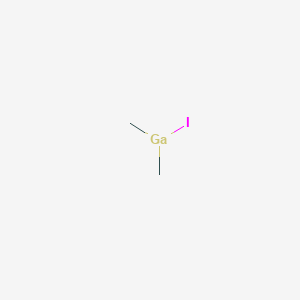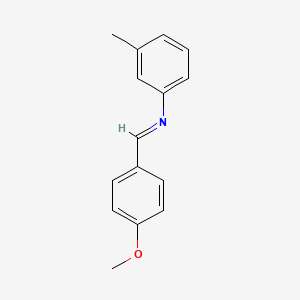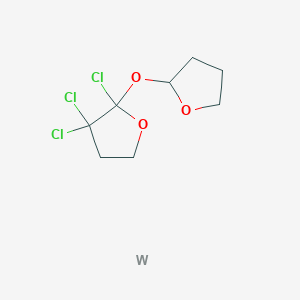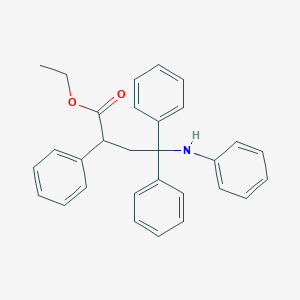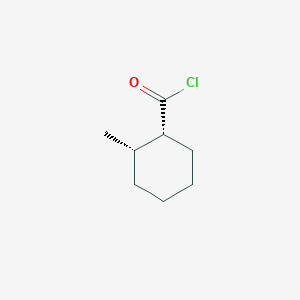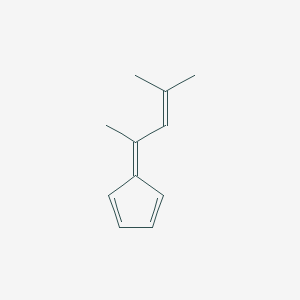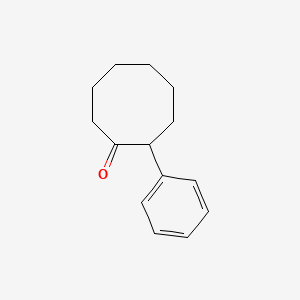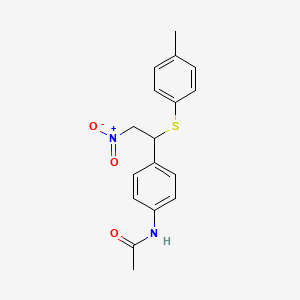
4'-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide is a chemical compound that belongs to the class of nitroacetanilides It is characterized by the presence of a nitro group, a thioether linkage, and an acetanilide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide typically involves the following steps:
Nitration of Acetanilide: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroacetanilide.
Thioether Formation: The nitroacetanilide is then reacted with p-tolylthiol in the presence of a suitable base, such as sodium hydroxide, to form the thioether linkage.
Acetylation: The final step involves acetylation of the intermediate product to yield 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide undergoes various chemical reactions, including:
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Halogenated thioether derivatives.
Hydrolysis: Aniline derivatives.
Aplicaciones Científicas De Investigación
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Antiviral Activity: It interferes with viral replication by targeting viral DNA polymerase.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroacetanilide: A nitro derivative of acetanilide used as an intermediate in dye production.
2-Nitroacetanilide: Another isomer of nitroacetanilide with similar applications.
3-Nitroacetanilide: Yet another isomer with comparable properties.
Uniqueness
4’-(2-Nitro-1-(p-tolylthio)ethyl)acetanilide is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
20404-97-1 |
|---|---|
Fórmula molecular |
C17H18N2O3S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-[4-[1-(4-methylphenyl)sulfanyl-2-nitroethyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12-3-9-16(10-4-12)23-17(11-19(21)22)14-5-7-15(8-6-14)18-13(2)20/h3-10,17H,11H2,1-2H3,(H,18,20) |
Clave InChI |
FEYDRETXYFWGJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC(C[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)

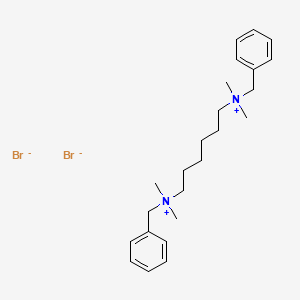
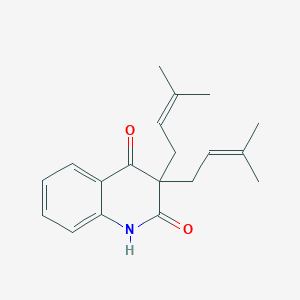
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
